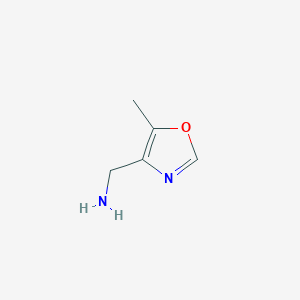

(5-Methyl-1,3-oxazol-4-yl)methanamine

説明

(5-Methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic amine with a 5-methyl-substituted oxazole ring and a methanamine group at the 4-position. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol (CAS: 1056162-11-8) . The oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts moderate polarity and electronic characteristics. The methyl group at position 5 enhances steric bulk and lipophilicity, while the primary amine at position 4 provides a reactive site for derivatization or interaction with biological targets. This compound is often used as a building block in pharmaceutical and materials chemistry due to its versatile reactivity and structural simplicity .

特性

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGLDCRFUVVQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056162-11-8 | |

| Record name | (5-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be facilitated by the addition of N,N-diethylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

化学反応の分析

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

科学的研究の応用

(5-Methyl-1,3-oxazol-4-yl)methanamine has several scientific research applications:

作用機序

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system involved . For example, in medicinal chemistry, the compound may inhibit specific enzymes or modulate receptor activity to exert its effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares (5-Methyl-1,3-oxazol-4-yl)methanamine with structurally related heterocyclic methanamine derivatives, highlighting key differences in heterocycle type, substituents, molecular weight, and applications:

Key Structural and Functional Differences:

Heterocycle Core :

- Oxazole (oxygen and nitrogen) vs. thiadiazole/thiazole (sulfur and nitrogen): Sulfur-containing heterocycles (e.g., thiadiazole in MK-8189) often exhibit greater metabolic stability and altered solubility compared to oxazoles .

- Oxadiazole (two nitrogens, one oxygen): Electron-deficient rings (e.g., 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine) are advantageous in materials science for charge transport .

Substituent Effects: Methyl vs. Chlorophenyl/Tolyl: Electron-withdrawing groups (e.g., chlorine in (2-(4-Chlorophenyl)oxazol-4-yl)methanamine) enhance binding to aromatic residues in proteins via halogen bonds .

Biological Activity :

- Thiadiazole derivatives (e.g., PDE10A inhibitors) demonstrate high selectivity for enzymatic targets due to sulfur’s electronic effects .

- Oxazole-based compounds (e.g., iCRT3 in ) inhibit Wnt/β-catenin signaling, highlighting their role in anti-inflammatory and anticancer therapies .

Research Findings and Implications

- Pharmaceutical Relevance: Oxazole and thiadiazole methanamines are prevalent in drug discovery. For example, MK-8189’s thiadiazole core contributes to its nanomolar potency against PDE10A .

- Materials Science : Oxadiazole derivatives (e.g., 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine) show promise in organic electronics due to their electron-transport properties .

- Structural Insights : Crystallographic studies using tools like SHELXL () have resolved the conformations of these heterocycles, aiding in rational drug design .

生物活性

(5-Methyl-1,3-oxazol-4-yl)methanamine is a compound that has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This structure contributes to its potential biological activity by enhancing lipophilicity and influencing interactions with biological membranes and receptors.

Target of Action

The primary target of this compound is human carbonic anhydrase II (hCA II) . This enzyme plays a critical role in maintaining acid-base balance and facilitating the transport of carbon dioxide in tissues.

Mode of Action

The compound acts as an isoform-selective inhibitor of hCA II. By binding to the active site of the enzyme, it inhibits its catalytic activity. This inhibition can lead to significant changes in cellular pH and fluid balance, impacting various physiological processes.

Biochemical Pathways

The inhibition of hCA II affects several biochemical pathways, including those involved in:

- Cell signaling : Modulating pathways related to cell proliferation and apoptosis.

- Gene expression : Altering patterns of gene expression through changes in cellular metabolism .

Pharmacokinetics

Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties:

- Molecular weight : Indicates potential for good bioavailability.

- Stability : Environmental factors such as pH can influence the compound's activity and stability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits human carbonic anhydrase II, affecting pH regulation in tissues. | |

| Antifungal Properties | Derivatives have shown promise as antifungal agents against species like Botrytis cinerea. | |

| Neuropharmacological | Potential effects on neurotransmitter systems, influencing mood regulation and cognitive function. |

Study on Antifungal Activity

A study assessed the antifungal properties of derivatives synthesized from this compound. The compounds demonstrated significant inhibition of fungal growth using the mycelium growth rate method against pathogens such as Botrytis cinerea and Rhizoctonia cerealis.

Neuropharmacological Implications

Research has also explored the neuropharmacological implications of this compound. Preliminary studies indicated its potential influence on mood regulation pathways, suggesting possible applications in treating neurological disorders.

Q & A

Basic: What are the standard synthetic routes for (5-Methyl-1,3-oxazol-4-yl)methanamine, and how can reaction yields be optimized?

Answer:

The synthesis of oxazole derivatives like this compound typically involves cyclization reactions between carboxylic acid derivatives (e.g., esters or amides) and hydroxylamine under acidic conditions. For example, polyphosphoric acid (PPA) condensation routes are effective for constructing oxadiazole and oxazole rings, as demonstrated in the synthesis of structurally similar 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine . Key parameters for optimization include:

- Catalyst selection : PPA or trifluoroacetic acid (TFA) to accelerate cyclization.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions often require heating (80–120°C) to achieve >70% yields.

Yield improvements can be monitored via TLC or HPLC, with recrystallization or column chromatography for purification .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is critical:

- H/C-NMR : Identifies proton environments (e.g., methyl groups at δ ~2.3 ppm) and oxazole ring carbons (δ ~150–160 ppm).

- FT-IR : Confirms NH stretches (~3350 cm) and oxazole C=N/C-O bonds (~1650 cm).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHNO: calc. 125.0715) .

For advanced validation, 2D NMR (e.g., HSQC, HMBC) resolves tautomeric ambiguities in heterocyclic systems .

Advanced: How can researchers resolve contradictions in spectroscopic data caused by tautomerism in oxazole derivatives?

Answer:

Tautomerism in oxazole rings (e.g., keto-enol or annular tautomerism) can lead to ambiguous H-NMR signals. Methodological solutions include:

- Variable-temperature NMR : Cooling samples to –40°C slows tautomeric interconversion, sharpening split peaks.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and correlate with experimental spectra .

- X-ray crystallography : Definitive structural confirmation, though requires high-purity crystals .

Comparative analysis of similar compounds (e.g., 3-phenylisoxazol-5-yl methanamine) provides reference data for interpretation .

Advanced: What strategies are effective for analyzing bioactivity data discrepancies in oxazole-based compounds?

Answer:

Contradictory bioactivity results (e.g., varying IC values in enzyme assays) may arise from:

- Impurity interference : HPLC-MS purity checks (>95%) are essential.

- Solubility effects : Use standardized solvents (e.g., DMSO with <0.1% water) and controls.

- Isomerism : Chiral HPLC separates enantiomers if the compound has stereocenters.

Statistical tools (e.g., ANOVA for replicate experiments) and meta-analysis of published data (e.g., PubChem BioAssay entries) strengthen conclusions .

Advanced: How can computational methods guide the design of this compound derivatives for target-specific applications?

Answer:

- Docking studies : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or GPCRs). Use crystal structures from the PDB for accuracy.

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the oxazole ring) with bioactivity.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Experimental validation via SAR studies (e.g., synthesizing analogs with –Cl or –OCH substituents) refines computational predictions .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Moisture sensitivity : Use desiccants (e.g., silica gel) in sealed containers.

- Light exposure : Oxazole rings are prone to photolytic cleavage; avoid UV light .

Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) quantify decomposition rates via HPLC .

Advanced: How can researchers address synthetic challenges in scaling up this compound production?

Answer:

Lab-to-pilot scale transitions require:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real time .

Yield optimization via DOE (Design of Experiments) identifies critical factors (e.g., reagent stoichiometry, mixing speed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。